molecular formula C21H27NO5 B3697325 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B3697325
M. Wt: 373.4 g/mol
InChI Key: CRLJRNIQZVBRDP-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a benzamide core that is substituted with three ethoxy groups on one benzene ring and an N-[(2-methoxyphenyl)methyl] group. This specific molecular architecture, incorporating multiple ether linkages and an amide functional group, makes it a potential intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Benzamide analogues are frequently investigated for their diverse biological activities and are explored in various biochemical pathways. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(23)22-14-15-10-8-9-11-17(15)24-4/h8-13H,5-7,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJRNIQZVBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine.

    Amidation Reaction: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

    Reduction: LiAlH₄, NaBH₄, dry ether

    Substitution: NaH, alkyl halides, DMF (dimethylformamide)

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Structural Characteristics

The molecular structure of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide consists of an amide functional group attached to a benzene ring substituted with methoxy groups. The arrangement of these substituents influences the compound's biological activity and interaction with various biological targets. The compound exhibits specific dihedral angles between the aromatic rings and the amide plane, which are crucial for its pharmacological properties .

Antioxidant Properties

Research indicates that derivatives of benzamide, including this compound, exhibit significant antioxidant activity. A study demonstrated that amino-substituted benzamide derivatives can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases . This property is particularly relevant in developing therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.

Anticancer Activity

The compound has been investigated for its anticancer properties. In a notable study, researchers screened a library of drugs on multicellular spheroids and identified several compounds with promising anticancer activity. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis . This highlights the potential of this compound as a lead compound in cancer therapy development.

Analgesic Effects

Another area of interest is the compound's analgesic effects. The interaction of benzamide derivatives with substance P receptors has been studied to enhance analgesic efficacy when combined with NMDA blockers . This dual-action mechanism could lead to more effective pain management therapies, particularly in chronic pain conditions.

Table: Summary of Research Findings

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability; potential for neuroprotective effects
Anticancer ActivityIdentified as a promising candidate through drug library screening; modulates cancer cell signaling
Analgesic EffectsEnhanced analgesic effectiveness when combined with NMDA blockers; potential for chronic pain relief

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide becomes evident when compared to related benzamide derivatives. Below is a detailed analysis of its key distinctions and similarities:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Structural Features Biological Activity/Properties Reference
Target Compound Triethoxy, 2-methoxyphenylmethyl High lipophilicity; polar amide Potential anticancer, kinase inhibition
3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide Trimethoxy, 4-methoxyphenylethyl Enhanced lipophilicity (methoxy) Anticancer, receptor modulation
3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide Dimethoxy, 2-methoxyphenyl Reduced lipophilicity Anti-inflammatory
3,4,5-Triethoxy-N-(2-oxothiolan-3-yl)benzamide Triethoxy, thiolane ring Sulfur-containing heterocycle Neuroprotective potential
4-Methoxy-N,3,5-trimethylbenzamide Methoxy, methyl groups Methyl substituents Enhanced metabolic stability
N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide Ethylthio, triazole ring Thioether-triazole hybrid Antimicrobial activity

Key Observations

Lipophilicity and Bioavailability: The triethoxy groups in the target compound confer higher lipophilicity compared to trimethoxy analogs (e.g., 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide), which may enhance blood-brain barrier penetration .

Substituent Impact on Biological Activity: The 2-methoxyphenylmethyl group distinguishes the target compound from derivatives with simpler alkyl or heterocyclic substituents (e.g., thiolane or tetrahydroisoquinoline sulfonyl groups). This aromatic substituent may facilitate π-π stacking interactions with biological targets like kinases or DNA . Compounds with sulfur-containing groups (e.g., thiolane or ethylthio) exhibit divergent activities, such as neuroprotection or antimicrobial effects, highlighting the role of heteroatoms in target selectivity .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, including amide coupling and etherification, similar to other triethoxy benzamides .
  • By contrast, methyl-substituted analogs (e.g., 4-Methoxy-N,3,5-trimethylbenzamide) are synthesized via simpler routes using coupling agents like DCC, emphasizing the trade-off between structural complexity and synthetic feasibility .

Anti-inflammatory vs. Neuroprotective: Dimethoxy derivatives (e.g., 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide) prioritize anti-inflammatory activity, while thiolane-containing analogs may target neurological pathways .

Mechanistic Insights

  • The 2-methoxyphenylmethyl group may interact with hydrophobic regions of enzyme active sites, as seen in molecular docking studies of similar benzamides .
  • Ethoxy groups could stabilize van der Waals interactions with lipid bilayers, enhancing cellular uptake compared to hydroxy or methoxy analogs .

Biological Activity

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic organic compound with notable potential in medicinal chemistry. Its structure includes multiple ethoxy groups and a methoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C17H23NO5C_{17}H_{23}NO_5. The compound features:

  • Three ethoxy groups at positions 3, 4, and 5 on the aromatic ring.
  • A methoxyphenyl group attached to the nitrogen atom of the amide.

The biological activity of this compound is attributed to its interaction with various molecular targets:

1. Enzyme Inhibition

  • The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. This inhibition can lead to a reduction in tumor growth and metastasis .

2. Receptor Binding

  • It may bind to cell surface receptors, modulating cellular responses. This interaction can influence signaling pathways critical for cell survival and proliferation .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects in A549 lung cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Multidrug Resistance : In a study assessing multidrug-resistant cancer cells, this compound demonstrated potent activity, suggesting its role as a candidate for overcoming resistance mechanisms .
  • Comparative Analysis : When compared with structurally similar compounds (Table 1), this compound showed superior binding affinity and biological activity, particularly in inhibiting carbonic anhydrase and Wnt/β-catenin signaling pathways .
Compound NameStructural FeaturesBiological Activity
3,4-Dimethoxy-N-[2-methoxyphenyl]benzamideTwo methoxy groups; similar amide structureModerate anticancer activity
N-[2-Methoxyphenyl]-4-(1H-pyrrol-1-yl)benzamideLacks trimethoxy substitutionPotentially lower activity than target compound
3-Methoxy-N-[2-hydroxyphenyl]benzamideOne methoxy group; hydroxyl substitutionDifferent mechanism; less potent

Q & A

Basic: What are the standard synthetic methodologies for 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via coupling reactions between 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine. Key steps include:

  • Activation of carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Reaction conditions : Reflux in anhydrous dichloromethane or DMF under nitrogen to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Optimization : Adjust molar ratios (1:1.2 acid:amine), temperature (40–60°C), and solvent polarity to improve yields (typically 60–75%). Monitor by TLC/HPLC .

Basic: How can the purity and structural integrity of this benzamide derivative be validated?

Answer:

  • Analytical techniques :
    • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, aromatic protons in 6.5–7.5 ppm range) .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 403.2) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC50 determination after 48–72 h exposure .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2) at 10–100 µM concentrations .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of ethoxy and methoxy substituents?

Answer:

  • Analog synthesis : Replace ethoxy groups with methoxy, hydroxyl, or halogens to assess electronic effects .
  • Biological testing : Compare IC50 values across analogs to identify critical substituents.
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and correlate with activity .
  • Lipophilicity analysis : Measure logP values (e.g., shake-flask method) to evaluate bioavailability trends .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility checks : Replicate assays under identical conditions (cell passage number, serum concentration).
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed amides) that may skew results .
  • Dose-response curves : Test a wider concentration range (0.1–100 µM) to identify non-monotonic effects .
  • Orthogonal assays : Validate findings with alternative methods (e.g., apoptosis vs. proliferation assays for anticancer activity) .

Advanced: What computational strategies are effective for predicting binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., estrogen receptor-α for methoxy-substituted benzamides) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using MOE .

Advanced: How can metabolic stability and degradation pathways be investigated?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
  • Stability assays : Test compound integrity in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 h .
  • Reactive intermediate detection : Use glutathione trapping to identify electrophilic metabolites .

Advanced: What experimental designs optimize reaction yields in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent) .
  • In-line monitoring : Use ReactIR to track reaction progress and identify intermediates .
  • Workflow integration : Employ flow chemistry for exothermic steps (e.g., amide bond formation) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 2
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3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.